2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide
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Description
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H29N5O4S and its molecular weight is 459.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of new heterocycles incorporating different moieties, which show significant antimicrobial activities. For instance, Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, demonstrating their antimicrobial potential. Such compounds were synthesized using a key intermediate and evaluated for their antimicrobial agents, indicating their application in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Anti-Inflammatory and Analgesic Evaluation
The evaluation of synthesized pyrimidine derivatives for their anti-inflammatory and analgesic activities represents another significant application. Sondhi et al. (2009) synthesized a range of pyrimidine derivatives and assessed their activities, identifying compounds with substantial anti-inflammatory and analgesic effects, showcasing the therapeutic potential of such chemical structures (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).
Molecular Structure Analysis
The detailed analysis of molecular structures, such as that conducted by Craciun, Custelcean, and Mager (1999), provides insights into the arrangement and properties of complex compounds. They studied the structure of a pyrimidinone derivative through X-ray crystallography and quantum-chemical calculations, highlighting the importance of structural analysis in understanding the physical and chemical properties of such compounds (Craciun, Custelcean, & Mager, 1999).
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-3-25(4-2)12-7-13-26-19-11-6-10-18(19)21(24-22(26)29)32-15-20(28)23-16-8-5-9-17(14-16)27(30)31/h5,8-9,14H,3-4,6-7,10-13,15H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCXMJNYZNHKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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